
4-acetylphenyl 3,4,5-triethoxybenzoate
Overview
Description
4-acetylphenyl 3,4,5-triethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with three ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl 3,4,5-triethoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-acetylphenol with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The general reaction scheme is as follows:
4-acetylphenol+3,4,5-triethoxybenzoyl chloride→4-acetylphenyl 3,4,5-triethoxybenzoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent recovery and recycling systems are also employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-acetylphenyl 3,4,5-triethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: 4-carboxyphenyl 3,4,5-triethoxybenzoate.
Reduction: 4-(hydroxyphenyl) 3,4,5-triethoxybenzoate.
Substitution: Products depend on the substituent introduced, such as 4-acetylphenyl 3,4,5-trimethoxybenzoate if methoxy groups are introduced.
Scientific Research Applications
4-acetylphenyl 3,4,5-triethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetylphenyl 3,4,5-triethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems. The acetyl group can participate in acetylation reactions, altering the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-acetylphenyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups instead of ethoxy groups.
4-hydroxyphenyl 3,4,5-triethoxybenzoate: Hydroxy group instead of an acetyl group.
4-methylphenyl 3,4,5-triethoxybenzoate: Methyl group instead of an acetyl group.
Uniqueness
4-acetylphenyl 3,4,5-triethoxybenzoate is unique due to the presence of both acetyl and triethoxy groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-acetylphenyl) 3,4,5-triethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-5-24-18-12-16(13-19(25-6-2)20(18)26-7-3)21(23)27-17-10-8-15(9-11-17)14(4)22/h8-13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSQYRITFGXIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


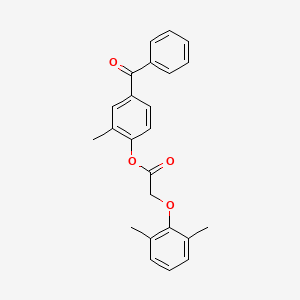
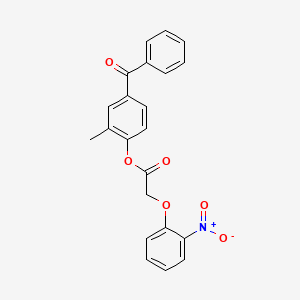
![4-cyclohexylphenyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B3587520.png)
![[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfanylacetate](/img/structure/B3587527.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 4-methyl-3-nitrobenzoate](/img/structure/B3587537.png)
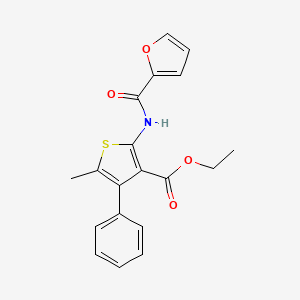
![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B3587551.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B3587558.png)

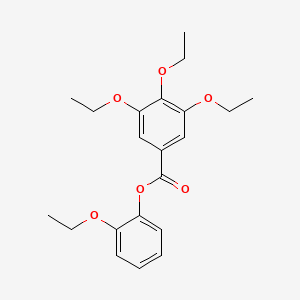
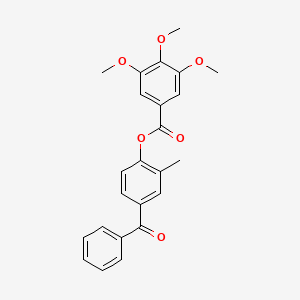
![4-[(benzyloxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B3587574.png)
![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3587587.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3587588.png)
